Cas no 2104000-59-9 ((2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one)

(2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one structure
2104000-59-9 structure
商品名:(2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one
CAS番号:2104000-59-9
MF:C9H17NO
メガワット:155.237382650375
CID:6429021
PubChem ID:165464445

(2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one 化学的及び物理的性質

名前と識別子

    • (2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one
    • EN300-798518
    • 2104000-59-9
    • インチ: 1S/C9H17NO/c1-9(2,3)8(10)7(11)6-4-5-6/h6,8H,4-5,10H2,1-3H3/t8-/m0/s1
    • InChIKey: XCSIYBPKEKFHHF-QMMMGPOBSA-N
    • ほほえんだ: O=C([C@@H](C(C)(C)C)N)C1CC1

計算された属性

  • せいみつぶんしりょう: 155.131014166g/mol
  • どういたいしつりょう: 155.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

(2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-798518-1.0g
(2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one
2104000-59-9 95%
1.0g
$1057.0 2024-05-21
Enamine
EN300-798518-2.5g
(2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one
2104000-59-9 95%
2.5g
$2071.0 2024-05-21
Enamine
EN300-798518-0.05g
(2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one
2104000-59-9 95%
0.05g
$888.0 2024-05-21
Enamine
EN300-798518-0.5g
(2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one
2104000-59-9 95%
0.5g
$1014.0 2024-05-21
Enamine
EN300-798518-0.25g
(2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one
2104000-59-9 95%
0.25g
$972.0 2024-05-21
Enamine
EN300-798518-5.0g
(2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one
2104000-59-9 95%
5.0g
$3065.0 2024-05-21
Enamine
EN300-798518-0.1g
(2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one
2104000-59-9 95%
0.1g
$930.0 2024-05-21
Enamine
EN300-798518-10.0g
(2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one
2104000-59-9 95%
10.0g
$4545.0 2024-05-21

(2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one 関連文献

(2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-oneに関する追加情報

Comprehensive Analysis of (2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one (CAS No. 2104000-59-9)

The compound (2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one (CAS No. 2104000-59-9) is a chiral amino ketone derivative that has garnered significant attention in pharmaceutical and organic chemistry research. Its unique structural features, including the cyclopropyl ring and dimethylbutanone backbone, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of small molecule therapeutics targeting neurological and metabolic disorders.

In recent years, the demand for chiral building blocks like (2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one has surged due to their role in asymmetric synthesis. The compound's stereochemical purity is critical for ensuring the efficacy and safety of final pharmaceutical products. This aligns with the growing trend in precision medicine, where enantiomerically pure compounds are essential for minimizing side effects and maximizing therapeutic outcomes. The CAS No. 2104000-59-9 is often searched in conjunction with terms like "chiral synthesis", "pharmaceutical intermediates", and "asymmetric catalysis", reflecting its relevance in modern chemistry.

The cyclopropyl moiety in (2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one is a key structural element that enhances metabolic stability and bioavailability. This feature is highly sought after in the design of next-generation drugs, particularly those targeting GPCRs (G-protein-coupled receptors) and enzyme inhibitors. The compound's dimethylbutanone framework also contributes to its lipophilicity, making it suitable for crossing biological membranes—a property frequently discussed in drug delivery research.

From a synthetic perspective, (2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one is often prepared via stereoselective methods, such as enzymatic resolution or chiral auxiliary-assisted reactions. These techniques are pivotal for achieving high enantiomeric excess (ee), a metric closely monitored by quality control labs. The compound's CAS No. 2104000-59-9 is frequently associated with queries like "scale-up synthesis" and "green chemistry approaches", highlighting the industry's focus on sustainable and scalable production methods.

Beyond pharmaceuticals, (2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one has potential applications in agrochemicals and material science. Its rigid cyclopropyl ring can impart stability to polymers or serve as a ligand in catalytic systems. This versatility has led to increased patent filings and academic publications, with many researchers exploring its use in bio-based materials and catalysis. The compound's dimethylbutanone segment also aligns with the rising interest in terpene-derived compounds, a hot topic in sustainable chemistry.

Quality assurance is paramount when working with (2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and stereochemistry. These methods are often searched alongside the CAS No. 2104000-59-9, as users seek reliable protocols for characterization. The compound's stability under various conditions (e.g., temperature, pH) is another area of interest, particularly for formulation scientists optimizing drug products.

In conclusion, (2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one (CAS No. 2104000-59-9) represents a multifaceted tool in modern chemistry. Its applications span drug discovery, catalysis, and material science, driven by its unique stereochemistry and functional groups. As the scientific community continues to prioritize chiral synthesis and sustainable methodologies, this compound is poised to remain a focal point of innovation.

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